N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a benzimidazole ring fused with a pyrazole ring, which is further substituted with a pyridine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, which is synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives . The pyrazole ring is then constructed via cyclization reactions involving hydrazines and 1,3-diketones . The final step involves the coupling of the benzimidazole and pyrazole intermediates with a pyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their broad range of biological activities.
Pyrazole derivatives: Studied for their anti-inflammatory and anticancer properties.
Pyridine derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of N-[(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)METHYL]-3-(3-PYRIDYL)-1H-PYRAZOLE-5-CARBOXAMIDE lies in its multi-functional structure, which combines the properties of benzimidazole, pyrazole, and pyridine rings. This combination enhances its potential for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C18H16N6O |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-3-pyridin-3-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N6O/c1-24-16-7-3-2-6-13(16)21-17(24)11-20-18(25)15-9-14(22-23-15)12-5-4-8-19-10-12/h2-10H,11H2,1H3,(H,20,25)(H,22,23) |
InChI Key |
SYDOVZLXTNSGJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC(=NN3)C4=CN=CC=C4 |
Origin of Product |
United States |
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